molecular formula C11H10F3N3O3S B6978619 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one

1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one

Cat. No.: B6978619
M. Wt: 321.28 g/mol
InChI Key: JIKWEDBWYMCCIX-UHFFFAOYSA-N
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Description

1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazolone core, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.

Properties

IUPAC Name

1-methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3S/c1-16-7-15-10(18)17(16)6-8-3-2-4-9(5-8)21(19,20)11(12,13)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKWEDBWYMCCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=O)N1CC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the reaction of 1-methyl-1,2,4-triazole with a suitable electrophile to introduce the phenylmethyl group. The trifluoromethylsulfonyl group is then introduced through a nucleophilic substitution reaction using trifluoromethanesulfonic anhydride or a similar reagent . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one can be compared with other similar compounds, such as:

The uniqueness of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one lies in its combination of the triazolone core and the trifluoromethylsulfonyl group, which imparts specific reactivity and potential for diverse applications.

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